molecular formula C10H10ClN3S B2810044 5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine CAS No. 35317-61-4

5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine

Cat. No.: B2810044
CAS No.: 35317-61-4
M. Wt: 239.72
InChI Key: JNWVVBSLYPYCIR-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine (CAS 35317-61-4) is a high-purity chemical intermediate built around the versatile 1,3,4-thiadiazole pharmacophore. This heterocyclic scaffold is recognized for its broad spectrum of pharmacological activities, primarily attributed to its role as a bioisostere of pyrimidine, which allows it to interfere with critical biological processes like DNA replication in pathogens . The mesoionic nature of the 1,3,4-thiadiazole core enhances the compound's ability to cross cellular membranes and interact with biological targets, contributing to promising bioavailability and making it a valuable scaffold in antimicrobial and antiviral research . This compound serves as a key precursor in developing novel active molecules. Research on closely related 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives has demonstrated specific activity against the Tobacco Mosaic Virus (TMV), highlighting the potential of this chemical class in plant virology and agricultural chemistry . Furthermore, the 1,3,4-thiadiazole motif is extensively investigated for its antimicrobial properties, with recent studies reporting numerous derivatives exhibiting potent inhibitory effects against a range of Gram-positive and Gram-negative bacterial strains . The structural features of this compound, particularly the substituted amine at the 2-position of the thiadiazole ring, are crucial for optimizing interactions with enzymatic targets, which can be explored through structure-activity relationship (SAR) studies . This product is provided for research and development use only. It is strictly not intended for use in humans, diagnostics, therapeutics, or any other consumer-related applications. All information provided is for research reference purposes.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-2-12-10-14-13-9(15-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWVVBSLYPYCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorophenyl position.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chlorobenzoic acid with hydrazine derivatives followed by cyclization. The resulting compound features a thiadiazole ring which is crucial for its biological activity. The molecular formula for this compound is C10H10ClN3SC_{10}H_{10}ClN_3S with a molecular weight of approximately 229.72 g/mol .

Antiviral Activity

Research has indicated that derivatives of thiadiazole compounds exhibit antiviral properties. A study highlighted the synthesis of various 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole derivatives that showed promising activity against the Tobacco Mosaic Virus (TMV). Among these, specific compounds demonstrated moderate antiviral effects comparable to established agents like ningnanmycin .

Anticancer Potential

This compound has been investigated for its anticancer properties. Recent studies have shown that it can enhance antitumor activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The introduction of substituents such as piperazine significantly increased cytotoxicity, with some derivatives displaying IC50 values as low as 12.5 µM against MCF-7 cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A systematic study used the disc diffusion method to assess its effectiveness against various bacterial strains. Results indicated that the compound exhibited selective antimicrobial activity at varying concentrations .

Case Studies and Research Findings

StudyFocusFindings
Wu et al., 2010Antiviral ActivityCompounds showed moderate activity against TMV; promising leads for further development .
MDPI Study, 2022Anticancer AgentsEnhanced cytotoxicity in MCF-7 and HepG2 cells; significant structure-activity relationship established .
PMC Study, 2021Antimicrobial ActivityEffective against established bacterial strains; potential for clinical applications .

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine exerts its effects involves interaction with specific molecular targets. For instance, its antiviral activity may be due to inhibition of viral replication enzymes. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Thiadiazole derivatives are highly tunable, with bioactivity influenced by substituents on the phenyl ring, amine group, or thiadiazole core. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Bioactivity
5-(4-Chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine 4-Cl-C₆H₄, N-ethyl 253.75 Anticonvulsant (ED₅₀: 20.11 mg/kg)
5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine 4-Cl-C₆H₄, N-hexyl 295.83 N/A (Increased lipophilicity)
5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine 4-Cl-3-NO₂-C₆H₃, NH₂ 272.69 Potential enhanced reactivity
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-CH₃-C₆H₄, benzylidene 313.80 Insecticidal/fungicidal activity
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine Positional isomer (1,2,4-thiadiazole) 211.68 Unreported bioactivity

Key Observations :

  • Electron-Withdrawing Groups : The nitro substituent in 5-(4-Chloro-3-nitrophenyl)-... () may enhance electrophilicity, influencing binding to biological targets.
  • Benzylidene Derivatives : Schiff base formation (e.g., ) introduces rigidity and planar geometry, which correlates with insecticidal activity.
Anticonvulsant Activity

The N-ethyl derivative outperforms analogs with bulkier substituents. For example:

  • 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-... (4c): ED₅₀ = 20.11 mg/kg (MES), 35.33 mg/kg (PTZ) .
  • Unsubstituted 2-amino-1,3,4-thiadiazoles: Generally less potent, highlighting the critical role of the 4-chlorophenyl group in enhancing activity.
Anticancer Activity
  • Thiadiazolo[3,2-a]pyrimidine-6-carbonitriles : Derived from 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, these compounds show GI₅₀ values of 28.9–55.3 µM against PC-3 and HeLa cells .
  • Quinazoline-thiadiazole hybrids : Exhibit hypoglycemic and GSK-3 inhibitory activity, demonstrating scaffold versatility .

Biological Activity

5-(4-Chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, synthesis methods, structure-activity relationships (SAR), and other relevant biological effects.

  • Chemical Formula : C₁₀H₁₀ClN₃S
  • CAS Number : 35317-61-4
  • Molecular Weight : 227.72 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-chlorobenzoic acid. The process includes hydrazination and cyclization to form the thiadiazole ring. Various derivatives have been synthesized to enhance biological activity by modifying substituents on the aromatic rings or the thiadiazole moiety .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicate its potency:
    • MCF-7: IC50 = 0.28 µg/mL
    • HepG2: IC50 = 0.52 µg/mL .
  • Mechanism of Action : The cytotoxic effects are primarily attributed to the induction of apoptotic cell death. Studies suggest that compounds with electron-withdrawing groups (like chlorine) on the phenyl ring enhance this activity through improved binding affinity to cellular targets .
  • Structure-Activity Relationship (SAR) :
    • Substituting different groups on the phenyl ring significantly influences activity. For instance, replacing the terminal phenyl group with more lipophilic moieties has been shown to enhance potency dramatically (e.g., compound 4i with IC50 = 2.32 µg/mL) .
    • The presence of an ethoxy group also plays a critical role in increasing cytotoxicity when positioned appropriately .

Other Biological Activities

Beyond anticancer properties, this compound has shown promise in other areas:

Case Studies and Research Findings

Several research studies highlight the effectiveness of this compound in various assays:

StudyCell LineIC50 ValueFindings
MCF-70.28 µg/mLSignificant cytotoxicity through apoptosis induction
HepG20.52 µg/mLEnhanced activity with substituted piperazine derivatives
TMVN/ADemonstrated antiviral activity in bioassays

Q & A

Q. What are the standard synthetic routes for 5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting thiosemicarbazide with 4-chlorobenzaldehyde to form a thiosemicarbazone intermediate, followed by oxidative cyclization using FeCl₃ in aqueous solution. The reaction is optimized at 80–90°C for 3 hours, yielding the thiadiazole core . Alternative routes include ultrasound-assisted one-pot synthesis with aromatic aldehydes and malononitrile under NaOH catalysis, which improves reaction efficiency and yield .

Q. How is the compound characterized using spectroscopic and analytical methods?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the molecular structure through chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm and thiadiazole ring signals) .
  • Infrared Spectroscopy (IR) : Key absorption bands include N–H stretching (~3246 cm⁻¹) and C=N/C–S vibrations (1555–695 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z 211.67 for C₈H₆ClN₃S) .

Q. What biological activities have been reported for this compound?

  • Anticonvulsant Activity : In vivo studies show significant protection against pentylenetetrazole (PTZ)-induced seizures in mice, with ED₅₀ values comparable to reference drugs like valproate .
  • Anticancer Potential : Derivatives exhibit cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.28 µg/mL), linked to thiadiazole’s electron-deficient core interfering with cellular replication .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher synthetic yields?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to water or methanol .
  • Catalyst and Ultrasound : NaOH (10 mol%) with ultrasonic irradiation reduces reaction time from hours to minutes by accelerating intermediate formation .
  • Temperature Control : Maintaining 80–90°C during cyclization minimizes side products .

Q. How do structural modifications influence biological activity?

  • Halogen Substitution : Iodine at the phenyl ring (e.g., 5-(3-iodophenyl)- analog) increases lipophilicity, enhancing blood-brain barrier penetration for CNS targets .
  • Amino Group Functionalization : N-ethyl substitution improves metabolic stability compared to bulkier groups, as shown in SAR studies comparing IC₅₀ values across derivatives .

Q. What crystallographic techniques are used for structural elucidation?

  • X-ray Diffraction (XRD) : Single-crystal studies reveal planar thiadiazole rings and dihedral angles (e.g., 4.5° between thiadiazole and chlorophenyl groups), critical for docking studies .
  • SHELX Software : SHELXL refines high-resolution data, while SHELXD/SHELXE resolve phase problems in experimental phasing .

Q. How can contradictions in biological data be resolved?

Discrepancies (e.g., anticonvulsant vs. anticancer efficacy) arise from assay-specific conditions:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 10–100 µM) to exclude false positives .
  • Cell Line Specificity : Test cytotoxicity on non-cancerous cells (e.g., HEK293) to confirm selective activity .

Q. What computational methods are employed to study this compound?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or anticancer mechanisms .
  • Molecular Docking : Simulate binding to targets like GABA receptors (anticonsulvant) or topoisomerase II (anticancer) using AutoDock Vina .

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